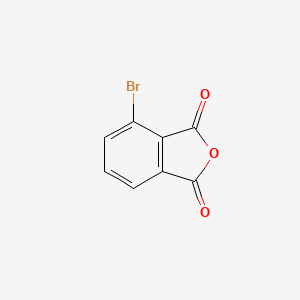

3-Bromophthalic anhydride

Description

Contextualization within the Phthalic Anhydride (B1165640) Family of Compounds

Phthalic anhydride is an organic compound that was the first dicarboxylic acid anhydride to be used commercially. wikipedia.org It is a cornerstone industrial chemical, primarily used in the large-scale production of plasticizers, and serves as a precursor for various resins, dyes, and polymers. wikipedia.orgwikipedia.org Compounds within this family are characterized by a benzene (B151609) ring fused to a five-membered anhydride ring.

The core structure of brominated phthalic anhydrides consists of a bromine atom substituted onto the benzene ring of the phthalic anhydride molecule. The position of this bromine atom leads to different isomers, with 3-bromophthalic anhydride and 4-bromophthalic anhydride being the most common.

This compound: The bromine atom is located at the third carbon position of the benzene ring relative to the anhydride group. Its systematic IUPAC name is 4-bromo-2-benzofuran-1,3-dione. nih.gov

4-Bromophthalic Anhydride: The bromine atom is positioned at the fourth carbon. Its systematic IUPAC name is 5-bromo-2-benzofuran-1,3-dione. nih.gov

This seemingly minor positional difference significantly influences the electronic environment of the molecule and, consequently, its reactivity and the properties of its derivatives.

Interactive Table: Isomeric Comparison

| Property | This compound | 4-Bromophthalic Anhydride |

| IUPAC Name | 4-bromo-2-benzofuran-1,3-dione nih.gov | 5-bromo-2-benzofuran-1,3-dione nih.gov |

| CAS Number | 82-73-5 nih.gov | 86-90-8 nih.gov |

| Molecular Formula | C₈H₃BrO₃ nih.gov | C₈H₃BrO₃ nih.gov |

| Molecular Weight | 227.01 g/mol nih.gov | 227.01 g/mol nih.gov |

| Melting Point | 134.0 to 138.0 °C tcichemicals.com | ~107 °C chemicalbook.com |

| SMILES | C1=CC2=C(C(=C1)Br)C(=O)OC2=O nih.gov | C1=CC2=C(C=C1Br)C(=O)OC2=O nih.gov |

The introduction of a bromine atom onto the aromatic ring of phthalic anhydride has profound effects on its chemical behavior. Bromine is an electronegative halogen that acts as an electron-withdrawing group, which deactivates the benzene ring towards further electrophilic aromatic substitution. libretexts.orgpressbooks.pub However, it is also an ortho-, para-director, meaning it guides incoming electrophiles to the positions ortho and para to itself. This directive influence is crucial for controlling the regioselectivity of subsequent reactions, allowing for the synthesis of specific, highly substituted aromatic compounds. The presence of bromine can also enhance properties like flame retardancy in resulting polymers and introduce a reactive site for further chemical modifications, such as cross-coupling reactions.

Historical Perspective of this compound Research

While phthalic anhydride was first reported by Auguste Laurent in 1836, the specific history of this compound is less documented in early chemical literature. wikipedia.org The development of brominated aromatic compounds gained traction with the advancement of electrophilic aromatic substitution reactions. masterorganicchemistry.commsu.edu Methods for preparing brominated phthalic anhydrides, such as the direct bromination of phthalic anhydride, have been developed over time. ontosight.ai For instance, one method involves the reaction of phthalic anhydride in aqueous alkali with bromine, followed by acidification and dehydration. google.com The synthesis and utility of halogenated phthalic anhydrides became more prominent as the demand for specialized polymers and functional organic materials grew. Research has focused on using these compounds as intermediates for products where specific properties like heat stability or physiological activity are desired. google.com

Current Research Landscape and Emerging Applications of this compound

Contemporary research on this compound primarily focuses on its role as a versatile intermediate in organic synthesis. ontosight.ai Its applications are expanding, particularly in materials science and medicinal chemistry.

Polymer Science: this compound is a key monomer in the synthesis of high-performance polymers, especially polyimides. ontosight.aitcichemicals.comgoogle.com These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace and electronics industries. ontosight.ai The bromine atom can be used to modify the polymer's properties or to serve as a site for post-polymerization modification.

Dyes and Pigments: The compound is used to create various dyes and pigments. ontosight.ai The chromophoric system can be extended and tuned by reacting the anhydride group and utilizing the bromine atom for further functionalization, leading to materials with specific colors and properties.

Pharmaceutical and Agrochemical Synthesis: In medicinal and agricultural chemistry, this compound serves as a starting material for constructing more complex, biologically active molecules. ontosight.aigoogle.com The phthalic anhydride moiety is a known pharmacophore, and the bromine atom can be used to modulate the molecule's steric and electronic properties to enhance its interaction with biological targets. It is a precursor for compounds like 3-hydroxyphthalic anhydride, which is also an important intermediate. google.com

The ongoing exploration of this compound's reactivity continues to open new avenues for its application in creating novel functional materials and molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBFKBMMIDHCFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002366 | |

| Record name | 4-Bromo-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-73-5 | |

| Record name | 3-Bromophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromophthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2-benzofuran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromophthalic Anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromophthalic Anhydride

Alternative Synthetic Routes to 3-Bromophthalic Anhydride (B1165640)

To overcome the regioselectivity challenges of direct bromination, alternative synthetic pathways have been developed. These routes begin with precursors that already have a bromine atom in the desired position, ensuring the final product is the correct isomer.

A highly regioselective method for producing 3-bromophthalic anhydride is the gas-phase oxidation of 3-bromo-ortho-xylene. researchgate.net This process involves passing the brominated xylene isomer with air over a catalyst bed at high temperatures. Research using a vanadium-titanium-phosphorus (V-Ti-P) catalyst demonstrated that the oxidation of 3-bromo-ortho-xylene yields this compound. researchgate.net However, the yield for this reaction was reported to be 45%. researchgate.net This is notably lower than the 85% yield achieved for the synthesis of the 4-bromo isomer via the oxidation of 4-bromo-ortho-xylene under similar conditions, suggesting that the 3-isomer is more difficult to synthesize via this pathway. researchgate.net

Table 3: Yield Comparison for Oxidation of Bromo-ortho-xylene Isomers

| Starting Material | Product | Catalyst | Yield |

|---|---|---|---|

| 3-bromo-ortho-xylene | This compound | V-Ti-P | 45% |

| 4-bromo-ortho-xylene | 4-Bromophthalic anhydride | V-Ti-P | 85% |

An alternative, though less commonly detailed, synthetic pathway to this compound starts from bis(o-toluoyl) peroxide. This route is noted in chemical synthesis databases as a potential method for obtaining the target compound. chemicalbook.com This pathway represents one of several possible synthetic strategies starting from different precursors to achieve the final anhydride product.

Conversion from 3-Bromophthalic Acid

The synthesis of this compound from its corresponding diacid, 3-bromophthalic acid, is a dehydration reaction. This transformation is a fundamental and common method for producing cyclic anhydrides from dicarboxylic acids. The most prevalent and effective method for this conversion involves the use of a chemical dehydrating agent, typically acetic anhydride.

The process generally involves heating 3-bromophthalic acid in the presence of acetic anhydride. The acetic anhydride serves both as a reagent and often as the solvent, facilitating the removal of a water molecule from the diacid to form the cyclic anhydride. One documented procedure involves refluxing 3-bromophthalic acid with acetic anhydride for one hour. chemicalbook.com This method is highly efficient, resulting in the formation of this compound in high purity and yield. chemicalbook.com After the reaction is complete, the mixture is cooled, often with the addition of a non-polar solvent like petroleum ether, to induce crystallization of the product. chemicalbook.com The solid anhydride is then isolated by filtration, washed, and dried. chemicalbook.com A similar dehydration technique is used for related compounds, such as converting 4-phenylethynylphthalic acid to its anhydride by heating at 80 °C for one hour in acetic anhydride. researchgate.net

Table 1: Dehydration of 3-Bromophthalic Acid

| Reactant | Reagent | Reaction Conditions | Duration | Yield |

|---|---|---|---|---|

| 3-Bromophthalic Acid | Acetic Anhydride | Reflux | 1 hour | 96% chemicalbook.com |

Microwave-Assisted Synthesis of this compound and Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. While direct microwave-assisted synthesis of this compound from its acid is not extensively documented, the technology has been successfully applied to the synthesis of its derivatives, demonstrating its potential for reactions involving this chemical family.

For instance, the synthesis of N-substituted phthalimides from the corresponding phthalic anhydride is a reaction that benefits greatly from microwave irradiation. In a relevant example, 4-bromophthalic anhydride is reacted with amines under microwave conditions to produce 4-bromophthalimides. This method can achieve near-quantitative yields in a matter of minutes (5-15 minutes), a drastic reduction from the hours required for traditional heating. Similarly, the synthesis of 4-bromo-1,8-naphthalimide from 4-bromo-1,8-naphthalic anhydride with ammonium (B1175870) acetate (B1210297) was significantly improved using microwave heating. The reaction time was reduced from 24-48 hours with conventional heating to just 20 minutes under microwave irradiation at 60 °C, more than doubling the isolated yield to 54%. mdpi.com These examples highlight the utility of microwave assistance in the synthesis of imide derivatives from anhydrides like this compound. mdpi.com

Table 2: Microwave-Assisted Synthesis of Brominated Anhydride Derivatives

| Anhydride Reactant | Amine/Nitrogen Source | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromophthalic Anhydride | 1-Ethylpropylamine | 120-180 °C | 5-15 minutes | Near-quantitative | |

| 4-Bromo-1,8-naphthalic Anhydride | Ammonium Acetate | 60 °C | 20 minutes | 54% | mdpi.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly influencing the synthesis of industrial chemicals. For this compound and its precursors, several approaches align with these principles.

One significant green innovation involves the use of water as a reaction medium, replacing volatile and often toxic organic solvents. An environmentally friendly synthesis of a 4-phenylethynylphthalic anhydride, a derivative of bromophthalic anhydride, was achieved by conducting a key Sonogashira coupling reaction in an aqueous medium. researchgate.net This method is not only safer but also simplifies the process and reduces costs associated with solvent use and disposal. researchgate.net

Another green strategy focuses on the synthesis of the precursor, 4-bromophthalic acid. A patented method describes its preparation using ultrasound in conjunction with sodium hypochlorite (B82951) as the brominating agent, which avoids the use of highly toxic and volatile elemental bromine. google.com This method boasts a high utilization rate of bromine (over 90%) and allows for the recovery of unreacted starting material, meeting green chemistry demands for waste reduction and improved atom economy. google.com The reaction is reported to be selective, easy to control, and provides a high yield of the product, making it suitable for industrial-scale production. google.com Furthermore, process simplification in the direct synthesis of 4-bromo phthalic anhydride has been shown to reduce three-waste emissions and lower energy consumption, thereby decreasing production costs and environmental impact. google.com

Reaction Mechanisms and Derivatization Chemistry of 3 Bromophthalic Anhydride

Ring-Opening and Cyclization Mechanisms of the Anhydride (B1165640) Moiety

The anhydride ring of 3-bromophthalic anhydride is the primary site of its chemical transformations. The electrophilic nature of the carbonyl carbons makes them susceptible to attack by various nucleophiles, initiating a ring-opening process. This fundamental reaction can be followed by cyclization to form different derivatives. The mechanism generally involves the opening of the anhydride ring and the subsequent formation of new chemical bonds. guidechem.com

C₈H₃BrO₃ + H₂O → C₈H₅BrO₄ smolecule.com

This hydrolysis is a fundamental reaction demonstrating the reactivity of the anhydride moiety. The resulting 3-bromophthalic acid is itself a useful intermediate in organic synthesis. lookchem.com

This compound reacts with alcohols in a process known as alcoholysis to produce esters. smolecule.comyoutube.com This reaction is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. youtube.com The nucleophilic oxygen of the alcohol attacks one of the carbonyl carbons, leading to the opening of the anhydride ring and the formation of a monoester of 3-bromophthalic acid. chemguide.co.uklibretexts.org The reaction can be represented generally as:

C₈H₃BrO₃ + ROH → C₈H₄Br(COOR)(COOH)

This reaction is a common method for preparing phthalate (B1215562) esters and can be catalyzed by acids. athabascau.ca The specific ester formed depends on the alcohol used in the reaction. For example, reaction with ethanol (B145695) yields the corresponding monoethyl ester. Further esterification can occur under appropriate conditions to yield the diester.

| Reactant | Product | Reaction Type |

| Water | 3-Bromophthalic Acid | Hydrolysis |

| Alcohol (ROH) | Monoester of 3-Bromophthalic Acid | Alcoholysis |

Heterocyclic Compound Synthesis Utilizing this compound as a Precursor

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds beyond phthalimides. Its reactive nature allows for its incorporation into more complex molecular frameworks.

For example, it has been used in the synthesis of 1,3-oxazepine derivatives. This involves the reaction of Schiff bases with this compound in a solvent like dry benzene (B151609). aip.orgresearchgate.net The resulting 1,3-oxazepine derivatives can be further reacted with amines to produce 1,3-diazepine derivatives. aip.orgresearchgate.net

Furthermore, this compound can participate in cycloaddition reactions. For instance, its reaction with Schiff bases can lead to the formation of seven-membered heterocyclic rings. researchgate.net The bromine atom on the phthalic anhydride ring can also be a site for further modifications through reactions like palladium-catalyzed cross-coupling, expanding the range of accessible heterocyclic structures.

In another example, the reaction of this compound with anthranilic acid under ultrasonic irradiation has been reported to yield a spiro[benzo[d] guidechem.comCurrent time information in Bangalore, IN.oxazine-2,1'-isobenzofuran] derivative. researchgate.net This demonstrates the potential of this compound in constructing complex, multi-ring heterocyclic systems.

Synthesis of Oxazepine Derivatives

Oxazepines are seven-membered heterocyclic compounds containing oxygen and nitrogen atoms. The synthesis of 1,3-oxazepine derivatives can be achieved through the reaction of this compound with Schiff bases. aip.orgresearchgate.netresearchgate.net

The reaction of this compound with Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group), provides a direct route to 1,3-oxazepine-4,7-dione derivatives. researchgate.netaip.org This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as dry benzene or ethanol. aip.orgresearchgate.netaip.org For instance, new Schiff bases prepared from the reaction of terephthalaldehyde (B141574) with 4-bromoaniline (B143363) and 4-iodoaniline (B139537) have been successfully reacted with this compound to yield the corresponding bis-1,3-oxazepine derivatives. aip.orgresearchgate.net The use of microwave irradiation has been reported as an alternative to conventional heating (reflux), offering advantages such as shorter reaction times and higher yields without the need for a catalyst. aip.orgresearchgate.net

The general reaction involves the cycloaddition of the Schiff base to the anhydride. The structural confirmation of the resulting oxazepine derivatives is typically performed using spectroscopic techniques like FT-IR, ¹H-NMR, and ¹³C-NMR. aip.orgresearchgate.net

Table 1: Synthesis of 1,3-Oxazepine Derivatives from this compound and Schiff Bases

| Schiff Base Reactant(s) | Reaction Conditions | Product | Reference |

| Schiff bases from terephthalaldehyde and 4-bromoaniline/4-iodoaniline | Dry benzene, reflux | Bis-1,3-oxazepine derivatives | aip.orgresearchgate.net |

| Schiff bases from terephthalaldehyde and 4-bromoaniline/4-iodoaniline | Microwave irradiation (600 W), 6-7 minutes | Bis-1,3-oxazepine derivatives | aip.org |

| Schiff bases from 2-[N-(4-methyl phenyl)]-Phthalamic acid hydrazide and various aromatic aldehydes | Dry benzene, reflux for 6 hours | 1,3-oxazepine derivatives | researchgate.net |

The formation of the 1,3-oxazepine ring from the reaction of an anhydride with a Schiff base is proposed to proceed through a pericyclic reaction mechanism. researchgate.net This involves the addition of a sigma (σ) bond of the C-O in the anhydride to the pi (π) bond of the azomethine group (C=N) of the Schiff base. researchgate.net This concerted process is thought to proceed through a transition state involving a four-membered and a five-membered ring, which then opens to form the seven-membered oxazepine ring. researchgate.net

Another perspective suggests that the reaction of phthalic anhydride with benzylidineanilines in hot acetic acid can lead to the formation of N-arylphthalimides, with the elimination of a benzaldehyde (B42025) derivative. epa.gov This indicates that the reaction pathway can be influenced by the specific reactants and conditions employed.

Synthesis of Diazepine Derivatives

Diazepines are seven-membered heterocyclic rings containing two nitrogen atoms. The 1,3-oxazepine derivatives synthesized from this compound can serve as precursors for the synthesis of 1,3-diazepine derivatives. aip.orgresearchgate.netresearchgate.net The reaction involves the treatment of the 1,3-oxazepine-4,7-dione with a primary amine, such as aniline (B41778), in a solvent like dry benzene. aip.orgresearchgate.netaip.org This results in the replacement of the oxygen atom in the oxazepine ring with a nitrogen atom, yielding the corresponding 1,3-diazepine-4,7-dione. aip.org

Table 2: Synthesis of 1,3-Diazepine Derivatives

| Starting Material | Reagent | Reaction Conditions | Product | Reference |

| 1,3-Oxazepine derivatives | Aniline | Dry benzene | 1,3-Diazepine derivatives | aip.orgresearchgate.net |

| 1,3-Oxazepin-4,7-dione derivatives | Aniline (2 moles) | Dry benzene | 1,3-Diazepine-4,7-dione derivatives | aip.org |

Other Fused Heterocyclic Systems

The reactivity of this compound extends to the synthesis of other fused heterocyclic systems. For example, its structural analog, 4-bromophthalic anhydride, can be reduced to 5-bromophthalide, which can then undergo cyclization reactions to form compounds like 5-bromochroman. This highlights the versatility of brominated phthalic anhydrides as starting materials for a variety of heterocyclic structures.

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

The bromine atom on the aromatic ring of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions. unistra.fr These reactions are powerful tools for forming carbon-carbon bonds and introducing a wide range of modifications to the aromatic core. unistra.frnih.gov

Suzuki-Miyaura Coupling for Aromatic Modifications

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgmdpi.comrsc.org In the context of this compound, the bromine atom can serve as the halide partner in this reaction. gla.ac.uk

This reaction allows for the introduction of various aryl or vinyl groups at the 3-position of the phthalic anhydride ring, leading to a diverse array of functionalized derivatives. The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, bases, and reaction conditions is crucial for the success and efficiency of the coupling reaction. rsc.org While aryl bromides are generally more reactive than chlorides, they are suitable substrates for Suzuki-Miyaura coupling. unistra.fr

The application of Suzuki-Miyaura coupling to brominated aromatic scaffolds has been demonstrated in the synthesis of various compounds, including potential human CC chemokine receptor 8 (CCR8) antagonists derived from a bromo-naphthalene precursor. nih.gov This underscores the utility of this reaction in modifying halogenated aromatic compounds for various applications.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nih.gov this compound serves as a valuable substrate in such reactions, allowing for the introduction of alkyne functionalities onto the phthalic anhydride core. This derivatization is a key step in the synthesis of more complex molecules, including monomers for high-performance polymers and functional dyes. researchgate.netcore.ac.uk

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Simultaneously, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst. googleapis.com While traditionally requiring anhydrous and anaerobic conditions, newer methodologies have been developed to broaden the reaction's applicability. nih.gov

Detailed research has demonstrated the successful application of Sonogashira coupling with this compound and its derivatives. For instance, in the synthesis of monomers for "Geländer" oligomers, a triisopropylsilane-masked ethynyl (B1212043) group was introduced onto a 2-bromo-9H-carbazole derivative via a Sonogashira-Hagihara cross-coupling reaction. researchgate.net This intermediate was then reacted with this compound. researchgate.net In another study, the synthesis of precursors for polymer-supported Cinchona alkaloids involved the reaction of 4-bromophthalic anhydride, a related isomer, illustrating the utility of this reaction on brominated phthalic systems. vt.edu

The table below summarizes representative conditions used in Sonogashira coupling reactions involving brominated aromatic compounds, highlighting the key reagents and conditions.

| Reactant | Alkyne | Catalyst System | Solvent/Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-9-(4-nitrophenyl)-9H-carbazole | Triisopropylsilylacetylene | Pd(PPh₃)₄, CuI | THF/Diisopropylamine | 90°C | 94% | researchgate.net |

| Aryl Halides | Terminal Alkynes | Pd(0) complex, CuI | Amine Base | Room Temp | General | nih.gov |

| 4-Bromopyridine hydrochloride | Terminal Acetylene | Palladium catalyst, CuI | Piperidine or TEA in CH₃CN | 80°C (Reflux) | - | tcichemicals.com |

Radical Reactions and Polymerization Initiation

The role of this compound in initiating radical reactions or serving as a polymerization initiator is not well-documented in scientific literature. Radical polymerization is typically initiated by compounds that can readily generate free radicals upon thermal or photochemical decomposition, such as peroxides or azo compounds. cdnsciencepub.comresearchgate.net These initiators produce radicals that react with monomers to start the polymerization chain reaction. researchgate.net

While anhydrides can participate in polymerization reactions, such as the ring-opening copolymerization with epoxides, this typically proceeds via an anionic or coordination-insertion mechanism rather than a radical pathway. rsc.org Research into the polymerization of anhydrides like maleic anhydride often involves grafting onto existing polymer backbones through free-radical processes, but in these cases, the anhydride itself is not the initiator. researchgate.net

Current literature does not provide evidence of this compound being utilized as a radical initiator. Its primary application in polymer science is as a monomer or precursor to monomers for creating high-performance polymers like polyimides, where its anhydride group reacts with amines. tcichemicals.comontosight.ai The bromine atom offers a site for further functionalization, for example, via cross-coupling reactions, rather than for initiating radical polymerization. cardiff.ac.uk

Thermal and Photochemical Reactivity of this compound

The thermal and photochemical stability of a compound is crucial for its synthesis, storage, and application. While comprehensive thermogravimetric analysis (TGA) or detailed photolysis studies specifically for this compound are not extensively reported, information can be inferred from the stability of its derivatives.

Research on 1,3-oxazepine and 1,3-diazepine derivatives synthesized from this compound has shown them to be thermally stable. researchgate.net One study investigated their stability under laser irradiation and found that the compounds were unaffected, showing no signs of disintegration or polymerization. aip.org This suggests that the core structure derived from this compound possesses a degree of thermal and photochemical robustness. researchgate.netaip.org Similarly, polymers derived from the related 3-bromophthalic acid have been noted for their thermal stability. lookchem.com

The inherent stability of the phthalic anhydride structure contributes to this property. However, the presence of the bromine atom on the aromatic ring could potentially create a site for photochemical reactions, such as photodebromination, under certain conditions, although this has not been specifically documented for this compound. In general, photochemical reactions of aromatic compounds can be complex, and the specific reactivity of this compound would require dedicated study. ntu.ac.uk

The table below lists the melting points of this compound and a related derivative, which provides a basic indication of its thermal stability in the solid state.

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| This compound | 122-125 | ontosight.ai |

| 3-Aminophthalic Anhydride | 190-192 | tcichemicals.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Bromophthalic Anhydride (B1165640) and its Derivatives

NMR spectroscopy is a cornerstone for the structural analysis of 3-bromophthalic anhydride, offering detailed information about the arrangement of atoms within the molecule. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed for a comprehensive characterization. The IUPAC name for this compound is 4-bromo-2-benzofuran-1,3-dione. nih.gov

The ¹H NMR spectrum of this compound reveals the disposition of its three aromatic protons. Due to the bromine substituent and the anhydride ring, these protons are chemically non-equivalent and exhibit a complex splitting pattern. The spectrum typically shows three distinct signals in the aromatic region (δ 7.0-8.5 ppm).

The proton adjacent to the bromine atom (H-4) and the proton at H-6 are influenced by their neighbors, resulting in doublet or doublet of doublets patterns. The proton at H-5, situated between two other protons, would typically appear as a triplet. The precise chemical shifts and coupling constants (J-values) are critical for unambiguous assignment. For instance, in derivatives of this compound, such as certain 1,3-oxazepines, the aromatic protons of the phthalic moiety can be clearly distinguished and assigned. researchgate.netaip.org

Table 1: Representative ¹H NMR Data for the Aromatic Protons of a Substituted Phthalic Anhydride Moiety (Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on the solvent and specific derivative structure.)

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-4 | ~8.0 - 8.2 | d or dd |

| H-5 | ~7.8 - 8.0 | t or dd |

| H-6 | ~7.9 - 8.1 | d or dd |

The ¹³C NMR spectrum provides a map of the carbon skeleton. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the carbonyl carbons of the anhydride group. The carbon atom directly bonded to the bromine (C-3) is significantly influenced by the halogen's electronegativity and will appear at a distinct chemical shift. The two carbonyl carbons (C=O) are found far downfield, typically in the range of δ 160-170 ppm. The remaining aromatic carbons appear between δ 120-140 ppm. Spectroscopic data for similar compounds, like tetrabromophthalic anhydride, show the expected downfield shifts for carbonyl carbons and signals in the aromatic region for the other carbons. chemicalbook.com The analysis of 1,3-oxazepine derivatives formed from this compound also relies heavily on ¹³C NMR for structural confirmation. aip.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Anhydride) | 160 - 170 |

| C-Aromatic (CH) | 120 - 140 |

| C-Aromatic (quaternary) | 130 - 150 |

| C-Br | ~115 - 125 |

To resolve ambiguities in 1D spectra and definitively assign proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings. cam.ac.uk For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-6), aiding in the correct assignment of the splitting patterns observed in the 1D spectrum. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). columbia.edu This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ¹H-¹³C J₂,₃). columbia.edu This is particularly powerful for identifying quaternary carbons, which are invisible in HSQC spectra. For this compound, HMBC correlations from the aromatic protons to the carbonyl carbons would firmly establish the connectivity of the entire molecule. thieme-connect.comdntb.gov.ua

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic feature in its IR spectrum is the pair of strong absorption bands corresponding to the anhydride carbonyl (C=O) groups. vscht.cz

For cyclic anhydrides, two distinct C=O stretching vibrations are observed due to symmetric and asymmetric stretching modes. spectroscopyonline.com

Asymmetric C=O Stretch: Typically appears at a higher frequency, around 1870–1840 cm⁻¹.

Symmetric C=O Stretch: Appears at a lower frequency, around 1800–1760 cm⁻¹.

A distinguishing feature of cyclic anhydrides is that the lower-frequency (symmetric) peak is generally more intense than the higher-frequency (asymmetric) peak. spectroscopyonline.com Other significant absorptions include C-O-C stretching vibrations of the anhydride ring (around 1300-1000 cm⁻¹) and C-H and C=C stretching from the aromatic ring (around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively). vscht.czuobabylon.edu.iq

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Anhydride C=O | Asymmetric Stretch | 1870 - 1840 | Strong |

| Anhydride C=O | Symmetric Stretch | 1800 - 1760 | Very Strong |

| Anhydride C-O-C | Stretch | 1300 - 1000 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| C-Br | Stretch | ~700 - 500 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. msu.edu The spectrum of this compound is dominated by absorptions arising from its conjugated aromatic system and carbonyl groups. The expected transitions are π → π* and n → π*. bspublications.netuzh.ch

π → π Transitions:* These are high-intensity absorptions associated with the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the benzene (B151609) ring and carbonyl groups. Increased conjugation shifts these absorptions to longer wavelengths (bathochromic shift). msu.edu

n → π Transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyls) to a π* antibonding orbital. uzh.ch

The presence of the bromine atom, an auxochrome, can influence the wavelength and intensity of these absorption maxima. bspublications.net Studies on derivatives formed from this compound confirm that the spectral properties are analyzed to characterize the resulting compounds. researchgate.netaip.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula of this compound is C₈H₃BrO₃, corresponding to a molecular weight of approximately 227.01 g/mol . nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approx. 1:1 ratio). This results in two peaks for the molecular ion, [M]⁺ and [M+2]⁺, that are two mass units apart and have roughly the same intensity, providing a clear signature for the presence of a single bromine atom.

Electron impact ionization typically causes the molecule to fragment in a predictable manner. rsc.org Common fragmentation pathways for this compound would include the loss of neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂), or the loss of a bromine radical (•Br). researchgate.netlibretexts.org

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [C₈H₃BrO₃]⁺ (M⁺) | 226 | 228 | Molecular Ion |

| [C₇H₃BrO₂]⁺ | 198 | 200 | Loss of CO |

| [C₇H₃BrO]⁺ | 182 | 184 | Loss of CO₂ |

| [C₈H₃O₃]⁺ | 147 | - | Loss of •Br |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, this method provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While this compound is a crystalline solid, detailed crystallographic studies on the parent molecule are not extensively reported in publicly available literature. However, its derivatives are frequently the subject of such analyses, confirming the outcomes of synthetic modifications.

Research has shown that derivatives of brominated phthalic anhydrides are amenable to single-crystal X-ray diffraction (SC-XRD), yielding detailed structural parameters. For instance, chiral imide molecules synthesized from the related 4-bromophthalic anhydride were analyzed using SC-XRD, revealing that the derivatives crystallize in a monoclinic system with a P2₁ space group. nih.gov This analysis confirmed high structural similarity across the series, which is crucial for understanding structure-property relationships. nih.gov

In another example, the structure of 4-phenylethynylphthalic anhydride, synthesized from 4-bromophthalic anhydride, was elucidated. iucr.org The analysis revealed a triclinic crystal system with a P1 space group. iucr.org In its crystal structure, the phenyl and isobenzofuran (B1246724) rings are nearly coplanar. iucr.org Such studies are vital for understanding how the introduction of different functional groups influences the molecular geometry and the packing of molecules in the crystal lattice.

Complex supramolecular structures incorporating this compound have also been characterized. The solid-state structure of a helical trimeric "Geländer" molecule, which uses a derivative of this compound as a key component, was determined by X-ray diffraction. nih.govkit.edu The racemic mixture of this large, complex molecule was found to crystallize in the P1̄ space group. nih.gov

The data obtained from these crystallographic studies are fundamental for molecular engineering, particularly in materials science, where solid-state packing can dictate the bulk properties of a material.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| Chiral Imides from 4-Bromophthalic Anhydride | Monoclinic | P2₁ | High structural similarity among derivatives; dihedral angles between phenyl and imide planes of 109.28°−113.32°. | nih.gov |

| 4-Phenylethynylphthalic Anhydride | Triclinic | P1 | Phenyl and isobenzofuran rings are nearly coplanar (dihedral angle of 6.70°). | iucr.org |

| "Geländer" Trimer Derivative | Triclinic | P1̄ | Complex helical structure; unit cell contains one (M) and one (P) enantiomer. | nih.govkit.edu |

Advanced Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomer Analysis

This compound is an achiral molecule and, therefore, does not exhibit optical activity. However, it serves as a critical prochiral building block in asymmetric synthesis to create complex chiral molecules that possess unique chiroptical properties. Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to investigate these chiral derivatives. ECD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of chiral molecules. nih.govnih.gov

The utility of this compound in this context is exemplified by its use in the synthesis of helically chiral "Geländer" oligomers. rsc.orgresearchgate.net In these structures, the banister-like part of the molecule wraps helically around a central axis, resulting in two non-superimposable mirror-image forms, or enantiomers, designated as (P) for the right-handed helix and (M) for the left-handed helix. rsc.orgresearchgate.net

The enantiomers of these complex molecules can be separated using chiral high-performance liquid chromatography (HPLC). rsc.orgresearchgate.net Subsequent analysis of the separated enantiomers by ECD reveals spectra that are perfect mirror images of each other, with Cotton effects of opposite signs, which is a hallmark of an enantiomeric pair. rsc.org The amplitude of the ECD signal is proportional to the enantiomeric purity of the sample, making it a valuable tool for quantitative analysis. nih.gov

For the "Geländer" oligomers derived from this compound, the most intense Cotton bands in the ECD spectra provide insight into the electronic transitions responsible for the chiroptical response. rsc.org For instance, while a dimeric structure shows its most intense band around 300 nm, corresponding to the axis part of the molecule, longer trimeric and tetrameric versions exhibit intense bands at longer wavelengths (above 400 nm), which are attributed to the extended conjugation in the helical carbazole (B46965) subunits. rsc.org The combination of experimental ECD spectra with theoretical calculations, such as time-dependent density functional theory (TD-DFT), allows for the unambiguous assignment of the absolute configuration ((P) or (M)) of the separated enantiomers. researchgate.net

This application highlights the role of this compound not as the source of chirality itself, but as an essential precursor for constructing sophisticated chiral architectures whose stereochemical properties can be thoroughly investigated by advanced chiroptical methods.

| Oligomer | Enantiomers | Key ECD Spectral Features | Method of Analysis | Reference |

|---|---|---|---|---|

| Dimer (GBDchemicalbook.com) | (P) and (M) | Perfect mirror-image spectra. Most intense Cotton band around 300 nm. | Chiral HPLC separation followed by ECD spectroscopy. | rsc.org |

| Trimer (GBDresearchgate.net) | (P) and (M) | Perfect mirror-image spectra. Most intense Cotton bands are red-shifted to above 400 nm. | Chiral HPLC separation, ECD spectroscopy, and comparison with theoretical calculations. | rsc.orgresearchgate.net |

| Tetramer (GBD ) | (P) and (M) | Perfect mirror-image spectra. Most intense Cotton bands are red-shifted to above 400 nm. | Chiral HPLC separation followed by ECD spectroscopy. | rsc.org |

Computational Chemistry and Theoretical Studies of 3 Bromophthalic Anhydride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules like 3-bromophthalic anhydride (B1165640). By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical problems.

The electronic properties of 3-bromophthalic anhydride and its derivatives are central to understanding their reactivity and potential applications. DFT calculations are frequently used to determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. uky.edunih.gov

Theoretical studies on related systems, such as those involving 4-bromophthalic anhydride (an isomer), show how computational methods can elucidate electronic characteristics. uky.edu For example, DFT calculations on complex molecules incorporating a brominated phthalimide (B116566) unit reveal that the HOMO and LUMO densities can be largely contained within the core structure, with the energy gap being a key determinant of the molecule's optoelectronic behavior. uky.edu

Table 1: Representative DFT-Calculated Molecular Orbital Energies for Related Anhydride Derivatives This table presents examples of HOMO-LUMO energies calculated for molecules incorporating anhydride-derived structures, illustrating the typical energy ranges and gaps investigated in such studies.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Calculation Level | Reference |

| Dibenzochrysene Derivative (from 4-bromophthalic anhydride) | -5.10 | -2.78 | 2.35 | DFT | uky.edu |

| Porphyrin-Acceptor Triad (related systems) | -4.92 (HOMO-1) | -2.08 (LUMO+1) | 2.84 | B3LYP/6-31G(d) | nih.govucl.ac.uk |

| 1,8-Naphthyridine Derivative (from 3-nitrophthalic anhydride) | -7.21 | -3.51 | 3.70 | B3LYP/6-31G(d) | sapub.orgresearchgate.net |

Note: The values are for illustrative purposes and represent complex derivatives, not this compound itself. The specific energies depend on the full molecular structure and the computational method used.

Theoretical vibrational analysis using DFT is a standard procedure to complement and interpret experimental infrared (IR) and Raman spectroscopy. sapub.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These calculated frequencies are invaluable for assigning the absorption bands observed in experimental spectra to specific molecular motions. cheminfo.org

For acid anhydrides, characteristic IR spectral features include a pair of strong carbonyl (C=O) stretching bands. spectroscopyonline.com This splitting into two bands arises from the symmetric and asymmetric stretching modes of the two coupled carbonyl groups. DFT calculations can predict the frequencies of these modes with high accuracy. For non-cyclic anhydrides, these peaks typically appear around 1820 cm⁻¹ and 1750 cm⁻¹. spectroscopyonline.com The presence of the benzene (B151609) ring and the bromine substituent in this compound will modulate these frequencies.

Furthermore, computational analysis confirms that an optimized geometry corresponds to a true energy minimum on the potential energy surface, which is verified by the absence of imaginary frequencies. sapub.org This step is crucial for ensuring the reliability of all other calculated properties.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior and conformational flexibility of molecules. While this compound is a relatively rigid molecule, MD simulations can explore its vibrational motions and intermolecular interactions in condensed phases. Such simulations model the atomic movements over time by solving Newton's equations of motion, offering a dynamic picture of the molecule's behavior that is inaccessible through static quantum chemical calculations.

Reaction Mechanism Modeling and Transition State Calculations

Understanding the chemical reactivity of this compound requires detailed knowledge of the reaction mechanisms it undergoes. Computational modeling, particularly using DFT, is a powerful tool for mapping out reaction pathways, identifying intermediates, and calculating the structures and energies of transition states. nih.gov

For example, in reactions involving nucleophilic attack on one of the carbonyl carbons—a common reaction for anhydrides—DFT can be used to model the entire reaction coordinate. This includes the formation of the tetrahedral intermediate and the subsequent ring-opening. Calculations can determine the activation barriers for these steps, providing insight into the reaction kinetics.

Studies on the reactions of the related 3-bromophthalic acid have shown that DFT can be used to predict transition states and differentiate between thermodynamic and kinetic reaction control. nih.gov This type of analysis is directly applicable to this compound. For instance, in cycloaddition reactions where anhydride derivatives act as dienophiles, DFT calculations can elucidate the factors controlling reactivity and stereoselectivity. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or other properties. Computational approaches are central to modern SAR investigations. sapub.org

For derivatives synthesized from this compound, DFT calculations can provide a range of electronic and structural descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges, molecular shape). These descriptors can then be used as variables in a QSAR model to build a mathematical relationship between the structure and the observed activity.

Quantum Chemical Descriptors and Reactivity Predictions

Beyond HOMO/LUMO energies, a variety of quantum chemical descriptors can be calculated to predict the reactivity of this compound. These descriptors provide a quantitative basis for concepts like electrophilicity, nucleophilicity, and local reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is used to predict reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygens, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the carbonyl carbons, indicating the primary sites for nucleophilic attack. researchgate.net

Fukui Functions: These descriptors are derived from conceptual DFT and are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

By calculating these descriptors, researchers can make detailed predictions about how this compound will behave in different chemical environments and reactions, guiding synthetic efforts and the design of new functional molecules.

Applications in Advanced Materials Science and Polymer Chemistry

Polyimide Synthesis and Performance Enhancement

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. 3-Bromophthalic anhydride (B1165640) is utilized as a comonomer in the synthesis of polyimides to further enhance these properties and to introduce specific functionalities. ontosight.ai

3-Bromophthalic anhydride acts as a monomer in the polycondensation reaction with various diamines to produce polyimides. ontosight.aigoogle.comgoogleapis.com The presence of the bromine atom on the phthalic anhydride ring influences the reactivity of the monomer and the ultimate properties of the resulting polymer. It can be used to produce dianhydride monomers, such as oxydiphthalic dianhydride, which are then polymerized with a suitable diamine to form the polyimide. google.comgoogleapis.com The incorporation of this compound into the polymer backbone is a key strategy for developing high-performance materials. ontosight.ai

Table 1: Examples of High-Performance Polymers Derived from Brominated Phthalic Anhydrides

| Polymer Class | Monomer Precursor | Key Properties |

|---|---|---|

| Polyimides | This compound | Enhanced thermal stability, flame retardancy |

| Polyimides | 4-Bromophthalic anhydride | Raw material for specialty dianhydrides |

| Unsaturated Polyesters | Tetrabromophthalic anhydride | Good flame retardancy |

This table illustrates the use of brominated phthalic anhydrides in synthesizing various high-performance polymers.

The unique properties imparted by this compound make it a valuable component in the development of specialty polyimides for demanding applications in the aerospace and electronics industries. ontosight.ai In aerospace, these polyimides are used in components that require high-temperature resistance and low flammability. core.ac.uk In the electronics sector, they are utilized as substrates for flexible printed circuits, in high-temperature wire insulation, and in semiconductor packaging due to their excellent dielectric properties and thermal stability. ontosight.aititech.ac.jp For instance, 4-bromophthalic anhydride, a related isomer, is a key raw material for producing various dianhydride monomers used in the specialty polyimide sector. researchgate.net

Flame Retardant Technologies

The bromine atom in this compound makes it a valuable precursor and component in flame retardant technologies. Brominated compounds are well-known for their efficacy in interrupting the combustion cycle of polymers.

This compound can be chemically integrated into the backbone of various polymer matrices, such as polyesters and polyurethanes, to act as a reactive flame retardant. researchgate.netnilu.no Unlike additive flame retardants, which are physically blended with the polymer, reactive flame retardants become a permanent part of the polymer structure. This permanent integration prevents leaching of the flame retardant over time, which is a significant advantage in terms of long-term performance and environmental safety. researchgate.net The bromine atoms, when exposed to the high temperatures of a fire, are released as radical species that interfere with the gas-phase chain reactions of combustion, thus quenching the flame.

Table 2: Comparison of Flame Retardant Types

| Flame Retardant Type | Mechanism of Integration | Key Advantage |

|---|---|---|

| Reactive | Chemically bonded to the polymer backbone | Permanence, no leaching |

This table compares reactive and additive flame retardants, highlighting the benefit of integrating compounds like those derived from this compound directly into the polymer structure.

This compound also serves as a precursor for the synthesis of other brominated flame retardant additives. google.com Through various chemical reactions, it can be converted into more complex molecules that are designed to be highly effective flame retardants. For example, it can be a starting material for producing tetrabromophthalic anhydride (TBPA), a widely used reactive flame retardant. google.com These derived additives can then be incorporated into a wide range of polymers to enhance their fire safety.

Curing Agent in Epoxy Resins

Acid anhydrides are a significant class of curing agents, or hardeners, for epoxy resins, particularly in applications demanding high performance and specific thermal and electrical properties. appliedpoleramic.comm-chemical.co.jp While 3-BPA is a specific type of aromatic anhydride, its function aligns with the general principles of anhydride curing. The process involves the opening of the anhydride ring by hydroxyl groups present on the epoxy resin backbone, which initiates a series of reactions. tri-iso.com This primary reaction forms a monoester and a carboxylic acid group. The newly formed acid group can then react with an epoxy group, creating a diester and another hydroxyl group, which continues the polymerization and cross-linking process. appliedpoleramic.comtri-iso.com

The use of an anhydride hardener like 3-BPA typically requires elevated temperatures and often the presence of a catalyst, such as a tertiary amine, to proceed at a practical rate. appliedpoleramic.comtri-iso.com The resulting cured epoxy resins are known for their well-balanced characteristics, including good mechanical strength, excellent electrical insulation properties, and sound chemical resistance. threebond.co.jp The incorporation of the bromine atom from 3-BPA into the polymer matrix is particularly significant as it can impart flame-retardant properties to the final material, a critical feature for electronics, aerospace, and automotive components.

Table 1: General Comparison of Epoxy Curing Agent Types

| Curing Agent Type | Typical Curing Temperature | Key Features of Cured Resin | Potential Role of 3-BPA |

|---|---|---|---|

| Aliphatic Amines | Room Temperature | Good mechanical properties, low heat resistance (~100°C). threebond.co.jp | N/A |

| Aromatic Amines | High Temperature | Higher heat and chemical resistance than aliphatic amines. threebond.co.jp | N/A |

| Acid Anhydrides | High Temperature | Long pot life, low exotherm, good electrical and mechanical properties, high heat resistance. appliedpoleramic.comthreebond.co.jp | Imparts flame retardancy, enhances thermal stability. |

This table provides a generalized comparison. Specific properties depend on the exact resin, curing agent, and curing conditions used.

Plasticizer Applications in Polymer Formulations

Plasticizers are additives used to increase the flexibility, workability, and durability of polymers, most notably polyvinyl chloride (PVC). Phthalic acid esters are the most common class of plasticizers. penpet.com While 3-BPA itself is not a plasticizer, it serves as a crucial intermediate for creating brominated phthalate (B1215562) esters. Through esterification with various alcohols, 3-BPA can be converted into di-esters that function as specialty plasticizers. windows.net

The key advantage of using plasticizers derived from 3-BPA is the introduction of bromine into the polymer formulation. Brominated compounds are well-established flame retardants. windows.net Therefore, brominated phthalate esters produced from 3-BPA can simultaneously act as a plasticizer and a flame retardant. This dual functionality is highly desirable in applications where fire safety is paramount, such as in wire and cable insulation, flooring, and automotive interiors. Furthermore, the presence of 3-BPA derivatives in polymer formulations can enhance thermal stability and mechanical strength. lookchem.com

Coatings and Adhesives

In the field of coatings and adhesives, this compound finds utility both as a monomer for synthesizing polymer resins and as a priming agent. smolecule.com Anhydrides, including brominated variants like tetrabromophthalic anhydride, are listed as potential components in reactive coating formulations. google.com These systems cure by chemical reactions between different components, forming a durable, cross-linked film.

When used as a monomer in polyester (B1180765) or alkyd resins, 3-BPA is incorporated into the polymer backbone. Its aromatic structure contributes to the hardness and chemical resistance of the coating, while the bromine atom enhances its fire-retardant capabilities. Phthalic anhydride, in general, is a standard component in the manufacture of resins for paints and varnishes. penpet.com As a priming agent, 3-BPA can improve the adhesion of a coating to a substrate by modifying the surface properties. smolecule.com

Organic Photovoltaics and Optoelectronic Materials (if directly derived from 3-BPA)

This compound serves as a key building block in the synthesis of advanced organic materials for optoelectronic applications. Although research often highlights the 4-bromo isomer, the underlying synthetic pathways are relevant for 3-BPA as well. Brominated phthalic anhydrides are precursors to brominated phthalonitriles, which are then used to create larger, electronically active molecules like boron subphthalocyanines. scholaris.ca These materials are investigated for their potential use in organic photovoltaics (OPVs) as triplet harvesting materials. scholaris.ca

Furthermore, brominated phthalic anhydrides are used as starting reagents in the synthesis of novel thermally activated delayed fluorescence (TADF) materials for organic light-emitting diodes (OLEDs). google.com These materials can improve the efficiency of the device without relying on expensive heavy metals. The synthetic route often involves reacting the anhydride with an aromatic amine to form a phthalimide (B116566) derivative, which becomes part of the final electroluminescent molecule. google.com The presence and position of the bromine atom on the molecular framework can be used to fine-tune the electronic properties and energy levels of the material, which is critical for device performance. google.comlookchem.com

Table 2: Example Synthetic Pathway from Brominated Anhydride to Optoelectronic Material

| Step | Starting Material | Reagent(s) | Intermediate/Final Product | Application |

|---|---|---|---|---|

| 1 | Brominated Phthalic Anhydride | Aromatic Amine | Brominated Phthalimide Derivative | Intermediate for TADF Emitter google.com |

| 2 | Brominated Phthalic Anhydride | Urea or similar nitrogen source | Brominated Phthalonitrile | Intermediate for Subphthalocyanine scholaris.ca |

Other Specialty Materials Development

The utility of this compound extends to the development of other specialty materials, primarily as a versatile intermediate in organic synthesis. lookchem.comsmolecule.com It is a precursor for producing dianhydride monomers, which are essential building blocks for high-performance polymers like polyimides. researchgate.net Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace and electronics industries.

Additionally, 3-BPA is used in the synthesis of specialty dyes and pigments. lookchem.com The chromophoric system can be modified by the introduction of the bromo-phthalic group, allowing for the tuning of color and performance properties such as lightfastness and thermal stability. Its role as a reactive intermediate allows chemists to construct complex molecules with specific functionalities tailored for a wide range of applications in materials science. lookchem.com

Applications in Medicinal Chemistry and Pharmaceutical Intermediates

Intermediate for Pharmaceutical Synthesis

3-Bromophthalic anhydride (B1165640) is recognized as a versatile intermediate in the synthesis of various chemical compounds, including those of pharmaceutical interest. ontosight.aismolecule.com The anhydride functional group allows for reactions with nucleophiles like amines and alcohols, making it a suitable precursor for creating more complex molecular architectures. Its role as an intermediate is crucial in the development of new chemical entities with potential applications in drug development. lookchem.comchemical-suppliers.eu The presence of the bromine atom on the phthalic anhydride scaffold provides a site for further chemical modification, for instance, through coupling reactions, which can be exploited to build diverse molecular libraries for drug discovery programs. While it is a key component in the synthesis of various organic compounds, its direct incorporation into specific, named pharmaceutical drugs is a step in a larger synthetic pathway. lookchem.comlinchuanchemical.com

Synthesis of Biologically Active Heterocyclic Compounds

A significant application of 3-bromophthalic anhydride in medicinal chemistry is its use as a precursor for the synthesis of novel heterocyclic compounds. smolecule.com Heterocycles are a cornerstone of pharmaceutical chemistry, with a large percentage of approved drugs containing at least one heterocyclic ring. mdpi.com Researchers have successfully utilized 3-BPA to construct seven-membered heterocyclic rings, such as 1,3-oxazepines and 1,3-diazepines, which are known to exhibit a range of biological activities. aip.orgresearchgate.net

In one notable study, this compound was reacted with Schiff bases (prepared from terephthalaldehyde (B141574) and substituted anilines) to yield bis-1,3-oxazepine derivatives. aip.orgaip.org These oxazepines were then further reacted with aniline (B41778) to produce the corresponding bis-1,3-diazepine derivatives. aip.orgaip.org This synthetic strategy highlights the utility of 3-BPA in generating complex heterocyclic systems with potential therapeutic value.

Table 1: Synthesis of Heterocyclic Derivatives from this compound This table is interactive. You can sort and filter the data.

| Starting Material | Reagent | Product Class | Reference |

|---|---|---|---|

| Schiff Base (A1) | This compound | 1,3-Oxazepine (A3) | aip.org |

| Schiff Base (A2) | This compound | 1,3-Oxazepine (A4) | aip.org |

| 1,3-Oxazepine (A3) | Aniline | 1,3-Diazepine (A5) | aip.org |

| 1,3-Oxazepine (A4) | Aniline | 1,3-Diazepine (A6) | aip.org |

The exploration of new antimicrobial agents is a critical area of research due to rising antibiotic resistance. Heterocyclic compounds are a promising source of new antibacterial drugs. journalcsij.comnih.gov Derivatives of 1,3-oxazepine and 1,3-diazepine synthesized using this compound have been evaluated for their antibacterial properties. aip.org

In a study by Dalaf et al., the synthesized compounds were tested against both Gram-positive (Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria. aip.orgaip.org The results indicated that several of the newly synthesized heterocyclic compounds exhibited inhibitory activity against these bacterial strains, demonstrating the potential of using 3-BPA as a scaffold for developing new antimicrobial agents. aip.org

Table 2: Antibacterial Activity of 3-BPA Derivatives (Inhibition Zone Diameter in mm) This table is interactive. You can sort and filter the data.

| Compound | S. aureus (Gram +) | S. epidermidis (Gram +) | E. coli (Gram -) | K. pneumonia (Gram -) | Reference |

|---|---|---|---|---|---|

| Schiff Base (A1) | 13 | 12 | 11 | 10 | aip.org |

| Schiff Base (A2) | 12 | 11 | 10 | 9 | aip.org |

| 1,3-Oxazepine (A3) | 15 | 14 | 13 | 12 | aip.org |

| 1,3-Oxazepine (A4) | 14 | 13 | 12 | 11 | aip.org |

| 1,3-Diazepine (A5) | 17 | 16 | 15 | 14 | aip.org |

| 1,3-Diazepine (A6) | 16 | 15 | 14 | 13 | aip.org |

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is implicated in numerous diseases. nih.gov This has driven the search for synthetic compounds with antioxidant capabilities. mdpi.com The heterocyclic derivatives synthesized from this compound have also been assessed for their potential as antioxidants. aip.org

The antioxidant capacity of these compounds was evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging method. aip.orgaip.org This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The study found that some of the Schiff base precursors and their subsequent heterocyclic derivatives showed good free radical scavenging efficacy, suggesting that incorporating the 3-BPA-derived structure can lead to molecules with valuable antioxidant properties. aip.orgjmchemsci.com

Table 3: Antioxidant Activity of 3-BPA Derivatives (DPPH Radical Scavenging) This table is interactive. You can sort and filter the data.

| Compound | Activity | Reference |

|---|---|---|

| Schiff Base (A1) | Good efficacy | aip.org |

| Schiff Base (A2) | Good efficacy | aip.org |

| 1,3-Oxazepine (A3) | Evaluated | aip.org |

| 1,3-Oxazepine (A4) | Evaluated | aip.org |

| 1,3-Diazepine (A5) | Evaluated | aip.org |

| 1,3-Diazepine (A6) | Evaluated | aip.org |

To understand the potential mechanism of action of the synthesized compounds at a molecular level, computational methods like molecular docking are employed. researchgate.netnih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a second molecule, such as a drug binding to a protein target, to form a stable complex. aip.org

For the 1,3-oxazepine and 1,3-diazepine derivatives of 3-BPA, molecular docking studies were performed against bacterial protein targets to rationalize their observed antimicrobial activity. aip.orgaip.org The AutoDock program was used to simulate the binding of these compounds into the active sites of specific bacterial proteins. aip.org These in silico studies help in understanding the structure-activity relationships and can guide the future design of more potent inhibitors based on the 3-BPA scaffold. aip.org

Table 4: Molecular Docking Results for 3-BPA Derivatives This table is interactive. You can sort and filter the data.

| Compound | Biological Target | Docking Program | Outcome | Reference |

|---|---|---|---|---|

| Derivatives [A1-A6] | Bacteria proteins | AutoDock v4.2 | Investigation of inhibitory potential | aip.orgaip.org |

Prodrug Design and Drug Delivery Systems

Prodrug design is a strategy used to overcome undesirable properties of a drug molecule, such as poor solubility, instability, or an inability to cross biological membranes like the blood-brain barrier. hrpatelpharmacy.co.innih.gov A prodrug is an inactive or less active compound that is metabolically converted into the active parent drug within the body. hrpatelpharmacy.co.in This is often achieved by covalently attaching a temporary carrier group to the active drug. hrpatelpharmacy.co.in

Carboxylic acid anhydrides, such as this compound, are potential reagents in prodrug synthesis. They can react with alcohol or amine groups on a parent drug to form ester or amide linkages, respectively. hrpatelpharmacy.co.in Theoretically, the 3-BPA moiety could serve as a lipophilic carrier to enhance membrane permeability. The resulting ester or amide bond would be designed to be cleaved by ubiquitous enzymes like esterases or amidases in the body, releasing the active drug. hrpatelpharmacy.co.in However, while the principles of prodrug design support this potential application, specific examples of marketed or clinical-stage prodrugs that utilize this compound as a structural component are not prominent in the reviewed scientific literature.

Catalysis and Industrial Chemical Processes

Role as a Priming Agent in Industrial Applications

3-Bromophthalic anhydride (B1165640) is utilized in various industrial settings as a priming agent, particularly in the formulation of coatings and adhesives. smolecule.com Priming agents are essential for preparing a surface for a subsequent coating, ensuring proper adhesion and durability. The anhydride's bifunctional nature, featuring both a reactive anhydride ring and a bromine atom on the aromatic ring, allows it to act as a crucial link between a substrate and a coating. ontosight.ai

In these applications, the anhydride group can react with functional groups on a substrate's surface or within a polymer matrix, such as hydroxyl or amine groups, forming strong covalent bonds. This reaction enhances the interfacial adhesion, which is critical for the performance of high-durability coatings and adhesives. The presence of the bromine atom can also modify the properties of the resulting polymer, contributing to characteristics like flame retardancy and increased chemical resistance. ontosight.aikompozit.org.tr While specific details on the mechanism are proprietary to industrial formulations, its use is noted in creating specialty materials, including high-performance polyimides used in the aerospace and electronics industries. ontosight.ai

| Application Area | Function of 3-Bromophthalic Anhydride | Resulting Property |

|---|---|---|

| Coatings | Acts as a surface primer and cross-linking agent. | Enhanced adhesion, improved durability. |

| Adhesives | Improves bonding between substrates. | Stronger adhesive joints. |

| Polymer Production (e.g., Polyimides) | Serves as a monomer or additive. | Increased thermal stability and flame retardancy. ontosight.aikompozit.org.tr |

Catalytic Applications of 3-Bromophthalic Acid Derivatives

While this compound itself is primarily a reactant or intermediate, its derivatives, particularly its hydrolyzed form, 3-bromophthalic acid, serve as precursors in catalytically driven reactions. The bromine atom on the phenyl ring is a key functional group for substitution reactions, making these derivatives valuable in organic synthesis.

Research has shown that related bromo-aromatic compounds, such as 3-bromobenzoic acid, are effective substrates in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net These reactions are fundamental in creating complex organic molecules by forming carbon-carbon bonds. Although direct catalytic activity by 3-bromophthalic acid is not widely documented, its structural similarity to other bromo-aromatics used in such catalytic systems suggests its potential in similar applications. researchgate.netinnospk.com For instance, the synthesis of 3-bromobenzoic acid can be achieved using a glycerol-based sulfonic acid functionalized carbon catalyst, highlighting the role of catalysis in producing these types of intermediates. ambeed.com